molecular formula C6H13NO2 B3040142 (R)-(4-Methylmorpholin-3-yl)methanol CAS No. 1620510-51-1

(R)-(4-Methylmorpholin-3-yl)methanol

Cat. No.: B3040142
CAS No.: 1620510-51-1
M. Wt: 131.17
InChI Key: WXGKNIRSXCAEEP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4-Methylmorpholin-3-yl)methanol is a chiral compound with a morpholine ring substituted at the 4-position with a methyl group and at the 3-position with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Methylmorpholin-3-yl)methanol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for ®-(4-Methylmorpholin-3-yl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(4-Methylmorpholin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-(4-Methylmorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(4-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the methyl and hydroxymethyl substitutions.

    ®-3-Hydroxymethylmorpholine: Lacks the methyl group at the 4-position.

    ®-4-Methylmorpholine: Lacks the hydroxymethyl group at the 3-position.

Uniqueness

®-(4-Methylmorpholin-3-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(3R)-4-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKNIRSXCAEEP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(4-Methylmorpholin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(R)-(4-Methylmorpholin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(R)-(4-Methylmorpholin-3-yl)methanol
Reactant of Route 4
(R)-(4-Methylmorpholin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(R)-(4-Methylmorpholin-3-yl)methanol
Reactant of Route 6
(R)-(4-Methylmorpholin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.